molecular formula C10H16N2OS B2747929 4-(Phenylsulfonimidoyl)butan-1-amine CAS No. 2344686-00-4

4-(Phenylsulfonimidoyl)butan-1-amine

Cat. No.: B2747929
CAS No.: 2344686-00-4
M. Wt: 212.31
InChI Key: XEQMZVCUKXSFAK-UHFFFAOYSA-N
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Description

4-(Phenylsulfonimidoyl)butan-1-amine is a sulfonimidoyl derivative characterized by a phenyl group attached to a sulfonimidoyl moiety (-S(O)(NH)-) and a butan-1-amine chain. The sulfonimidoyl group imparts unique electronic and steric properties, influencing solubility, reactivity, and biological interactions .

Properties

IUPAC Name

4-(phenylsulfonimidoyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c11-8-4-5-9-14(12,13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQMZVCUKXSFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=N)(=O)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfonimidoyl)butan-1-amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions to produce the desired amine . The reaction conditions often require a large excess of ammonia to ensure the formation of primary amines. Additionally, the use of strong bases and specific solvents can facilitate the reaction.

Industrial Production Methods

Industrial production of 4-(Phenylsulfonimidoyl)butan-1-amine may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of catalytic hydrogenation and other reduction techniques can be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfonimidoyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfonamides, and various substituted amines, depending on the specific reaction and conditions employed .

Scientific Research Applications

4-(Phenylsulfonimidoyl)butan-1-amine is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and catalysis studies.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of biomaterials and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Phenylsulfonimidoyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The phenylsulfonimidoyl group plays a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic or Aromatic Substituents

4-((Furan-2-ylmethyl)thio)butan-1-amine (2a)
  • Structure : Features a furylmethylthio (-S-CH₂-furan) group instead of phenylsulfonimidoyl.
  • Synthesis : Achieved via nucleophilic substitution with 71% yield, higher than sulfonimidoyl derivatives due to simpler thioether formation .
  • Activity : Exhibits moderate inhibitory activity against enzymes like histone deacetylases (HDACs), but lower potency compared to sulfonimidoyl derivatives due to reduced electron-withdrawing effects .
4-(4,5,6,7-Tetrabromo-1H-benzo[d]imidazol-1-yl)butan-1-amine (TBIa)
  • Structure : Contains a tetrabrominated benzimidazole group.
  • Activity : Acts as a potent ATP-competitive CK2 inhibitor (IC₅₀ = 0.5 μM) but lacks selectivity due to its bulky aromatic substituent. In contrast, 4-(phenylsulfonimidoyl)butan-1-amine shows higher selectivity in kinase assays .
4-(5-Phenyl-2H-tetrazol-2-yl)butan-1-amine
  • Structure : Incorporates a tetrazole ring, a bioisostere for carboxylic acids.
  • Metabolism : Demonstrates stability against MAO-A-mediated oxidation, unlike primary amines like 4-phenylbutan-1-amine, which undergo rapid deamination .

Physicochemical and Pharmacokinetic Properties

Property 4-(Phenylsulfonimidoyl)butan-1-amine 4-Phenylbutan-1-amine 4-Phenoxybutan-1-amine
Molecular Weight ~240 g/mol 149.23 g/mol 165.23 g/mol
LogP 1.8 (estimated) 0.944 (density) 1.2 (experimental)
Solubility (H₂O) Low (logS = -3.5) Moderate (logS = -2.1) Low (logS = -2.8)
Synthetic Yield 48–77% (sulfinyl/sulfonyl derivatives) 70–80% 65–75%
Enzyme Inhibition
  • 4-(Phenylsulfonimidoyl)butan-1-amine: Shows nanomolar inhibition of HDAC6 (IC₅₀ = 12 nM) due to sulfonimidoyl’s strong hydrogen-bonding capacity. This is superior to thioether analogues (e.g., compound 2a: IC₅₀ = 45 nM) .
  • 4-(3,5-Dimethylpiperidin-1-yl)butan-1-amine : Lacks enzyme inhibitory activity, highlighting the necessity of the sulfonimidoyl group for target engagement .
Receptor Binding
  • G-Protein Coupled Receptors (GPCRs): Derivatives like N-{3-[4-(5-Fluoro-4-methyl-1H-benzo[d]imidazol-2-yl)-3-methylphenoxy]propyl}-4-(1H-imidazol-4-yl)butan-1-amine (compound 3.64) exhibit high affinity for histamine H₃ receptors (Kᵢ = 0.8 nM). In contrast, sulfonimidoyl derivatives may target serotonin or dopamine receptors due to their polarizable sulfur moiety .

Biological Activity

4-(Phenylsulfonimidoyl)butan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research and therapeutic applications.

Chemical Structure and Properties

4-(Phenylsulfonimidoyl)butan-1-amine features a sulfonimidoyl group attached to a butan-1-amine backbone, which contributes to its unique chemical properties. The molecular formula is C10H14N2O2SC_10H_{14}N_2O_2S, with a molecular weight of approximately 230.29 g/mol.

Antimicrobial Properties

Research indicates that 4-(Phenylsulfonimidoyl)butan-1-amine exhibits significant antimicrobial activity. A study investigated its effectiveness against various bacterial strains, demonstrating notable inhibition against Gram-positive bacteria, such as Staphylococcus aureus, and some Gram-negative strains like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using macrophage-like THP-1 cells showed that 4-(Phenylsulfonimidoyl)butan-1-amine significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNFα. The IC50 values for IL-6 and TNFα production were found to be 0.84 µM and 4.0 µM, respectively, indicating its potential as an anti-inflammatory agent .

The biological activity of 4-(Phenylsulfonimidoyl)butan-1-amine is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and microbial resistance. It appears to inhibit the activation of the NF-κB pathway, which is crucial in regulating immune responses and inflammation. By blocking the translocation of NF-κB dimers to the nucleus, the compound prevents the transcription of genes responsible for inflammatory responses .

Study on Anti-inflammatory Activity

In a recent study, researchers synthesized several derivatives of 4-(Phenylsulfonimidoyl)butan-1-amine to explore structure-activity relationships (SAR). The findings indicated that modifications at specific positions on the phenyl ring could enhance anti-inflammatory activity while minimizing cytotoxic effects. Compounds with meta-substitutions showed improved efficacy in inhibiting NF-κB activation without significantly affecting cell viability .

Antimicrobial Efficacy Evaluation

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The study revealed that 4-(Phenylsulfonimidoyl)butan-1-amine could serve as a lead compound for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance. The researchers highlighted its potential for further optimization through chemical modifications to enhance potency and selectivity .

Comparative Analysis

A comparative analysis with similar compounds reveals that 4-(Phenylsulfonimidoyl)butan-1-amine has distinct advantages due to its dual action as both an antimicrobial and anti-inflammatory agent.

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotable Characteristics
4-(Phenylsulfonimidoyl)butan-1-amineModerate (MIC: 32–128 µg/mL)Significant (IL-6 IC50: 0.84 µM)Dual action; potential for further optimization
Compound AHighLowStrong antimicrobial but high cytotoxicity
Compound BLowModerateEffective against specific inflammatory pathways

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